N-(2-Cyanoethyl)-N-ethylaniline

Process Chemistry Cyanoethylation Catalysis

N-(2-Cyanoethyl)-N-ethylaniline (CAS 148-87-8) is a tertiary aromatic amine classified within the cyanoethylated aniline family. It is a liquid at 20°C with a density of 1.03 g/cm³ and a boiling point of 176 °C at 19 mmHg.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 148-87-8
Cat. No. B041174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyanoethyl)-N-ethylaniline
CAS148-87-8
Synonyms3-(N-Ethylanilino)propionitrile;  3-(Ethylphenylamino)propionitrile;  3-(N-Ethylanilino)propionitrile;  3-[Ethyl(phenyl)amino]propanenitrile;  N-(2-Cyanoethyl)-N-ethylaniline;  N-Ethyl-N-(2-cyanoethyl)aniline;  N-Ethyl-N-(β-cyanoethyl)aniline;  N-β-Cyanoeth
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCN(CCC#N)C1=CC=CC=C1
InChIInChI=1S/C11H14N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,10H2,1H3
InChIKeyWYRNRZQRKCXPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyanoethyl)-N-ethylaniline (CAS 148-87-8) Sourcing & Technical Baseline


N-(2-Cyanoethyl)-N-ethylaniline (CAS 148-87-8) is a tertiary aromatic amine classified within the cyanoethylated aniline family [1]. It is a liquid at 20°C with a density of 1.03 g/cm³ and a boiling point of 176 °C at 19 mmHg . This compound serves as a key industrial intermediate, primarily used as a coupling component and precursor in the synthesis of a specific portfolio of high-volume disperse dyes, including Disperse Orange 25, 37, 50, and 76, as well as Disperse Red 73, 145, and 181 .

Why N-(2-Cyanoethyl)-N-ethylaniline (CAS 148-87-8) Cannot Be Substituted


Direct substitution of N-(2-Cyanoethyl)-N-ethylaniline with a generic 'cyanoethyl aniline' analog is not feasible due to its precise N-ethyl/N-(2-cyanoethyl) substitution pattern, which dictates distinct reactivity, physical properties, and final dye chromophore characteristics . While alternatives such as N-(2-cyanoethyl)aniline (mono-substituted) or N,N-bis(cyanoethyl)aniline (di-cyanoethylated) [1] are structurally related, they differ significantly in molecular weight, boiling point, and electronic distribution. These differences critically alter coupling kinetics in azo dye synthesis and the resultant dye's shade, fastness, and solubility profile. Procurement based solely on class-level similarity without verifying the specific N-ethyl and N-cyanoethyl combination introduces variability in downstream synthetic processes and final product performance. The quantitative evidence below substantiates the specific selection advantages of CAS 148-87-8 over its closest analogs.

Quantitative Differentiation Evidence for N-(2-Cyanoethyl)-N-ethylaniline (CAS 148-87-8)


Synthesis Efficiency and Purity: N-Ethylaniline vs. Aniline Starting Material

Synthesis of N-(2-Cyanoethyl)-N-ethylaniline (target) via the reaction of N-ethylaniline with acrylonitrile catalyzed by anhydrous AlCl₃ achieves a conversion rate of 98.5% and a yield over 97% under optimized conditions (10% catalyst by weight, 80°C, 6-8 hours) [1]. In contrast, the synthesis of the comparator N-(2-cyanoethyl)aniline from aniline and acrylonitrile, also catalyzed by AlCl₃ but in an aqueous medium, requires a longer reaction time of 24 hours to achieve a yield of 96% and a purity of 96% [2].

Process Chemistry Cyanoethylation Catalysis

Dye Intermediate Specificity: Defined Product Portfolio vs. Unspecified Derivative

N-(2-Cyanoethyl)-N-ethylaniline (target) is a critical intermediate for a well-defined portfolio of specific disperse dyes, including Disperse Orange 25, 37, 50, 76 and Disperse Red 73, 145, 181 [1]. This specificity is directly tied to its N-ethyl and N-cyanoethyl substitution. In contrast, the comparator N-(2-cyanoethyl)aniline is described generically as an important raw material for azo dye synthesis without a similarly detailed and commercially significant list of end-products .

Dye Synthesis Disperse Dyes Chemical Intermediates

Liquid Physical State vs. Solid Comparator: Handling and Processing Implications

N-(2-Cyanoethyl)-N-ethylaniline is a liquid at ambient temperature (20°C) , with a density of 1.03 g/cm³ and a boiling point of 176°C at 19 mmHg . In contrast, the comparator N-(2-cyanoethyl)aniline (CAS 1075-76-9) is a solid at room temperature with a melting point of 52-53°C .

Material Handling Physicochemical Properties Formulation

Consistent Hazard Classification for Handling and Risk Management

N-(2-Cyanoethyl)-N-ethylaniline carries a consistent Globally Harmonized System (GHS) hazard classification across multiple authoritative sources, identified as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [1]. This well-defined and widely agreed-upon safety profile supports standardized risk assessments and safety data sheet (SDS) preparation. Information on the comparator N,N-bis(cyanoethyl)aniline is less standardized, with fewer vendor-supplied, publicly available hazard statements readily accessible, introducing ambiguity in industrial safety planning .

Safety Regulatory Compliance Industrial Hygiene

Alternative Application: Use as an Intermediate for Conjugated Anilines

A study on 2-cyanoethylanilines demonstrates that compounds in this class can be controllably cleaved by 1 equivalent of potassium t-butoxide in dry THF to generate intermediates for synthesizing conjugated primary and secondary anilines via the Wittig reaction [1]. While the specific N-ethyl derivative was not the primary subject, this work establishes a unique reactivity pathway for the cyanoethylaniline family, implying the potential for N-(2-Cyanoethyl)-N-ethylaniline to serve as a masked or protected form of N-ethylaniline in specific synthetic sequences. This contrasts with the more common and direct use of the comparator N-ethylaniline as a simple alkylating agent.

Organic Synthesis Wittig Reaction Cleavage

Verified Industrial Applications for N-(2-Cyanoethyl)-N-ethylaniline (CAS 148-87-8)


1. Manufacture of Specific Disperse Orange and Red Dyes

This compound is the preferred and documented intermediate for the industrial synthesis of a defined range of disperse dyes, specifically Disperse Orange 25, 37, 50, 76 and Disperse Red 73, 145, 181 [1]. Selection for this application is based on its proven ability to yield the correct chromophore and dye properties, a claim not substantiated for other cyanoethylated anilines. Its liquid physical state facilitates efficient handling and metering in large-scale dye production reactors .

2. Industrial-Scale Cyanoethylation with High Yield and Short Reaction Times

Procurement is justified for processes leveraging the optimized synthetic route starting from N-ethylaniline. The established protocol using 10 wt% anhydrous AlCl₃ at 80°C delivers >97% yield and 98.5% conversion within 6-8 hours [2]. This high-efficiency process supports the compound's availability and cost-effectiveness compared to alternatives that require longer reaction times or provide lower purity, such as the 24-hour synthesis of N-(2-cyanoethyl)aniline [3].

3. Specialized Organic Synthesis as a Latent N-Ethylaniline Source

In research and fine chemical synthesis, N-(2-Cyanoethyl)-N-ethylaniline can be utilized as a stable precursor for generating conjugated aniline derivatives. Its cyanoethyl group can be selectively cleaved under basic conditions (e.g., with potassium t-butoxide), offering a controlled method for in situ generation of reactive intermediates [4]. This provides a distinct synthetic advantage over using N-ethylaniline directly in reactions where it may be prone to side reactions.

4. General Azo Dye Coupling Component Research

The compound is a validated coupling component in the synthesis of novel azo dyes, as demonstrated in research where it was prepared alongside other substituted anilines for use with coumarin and phenoxazine derivatives [5]. This application supports its use in dye research and development programs exploring new chromophores and fiber applications, where its specific N-ethyl and N-cyanoethyl substitution pattern can be exploited to tune dye properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Cyanoethyl)-N-ethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.